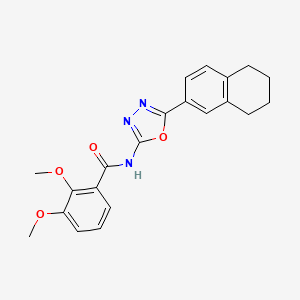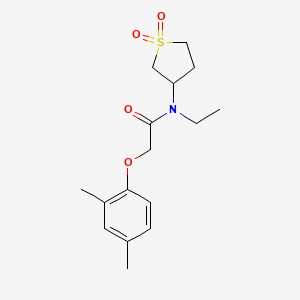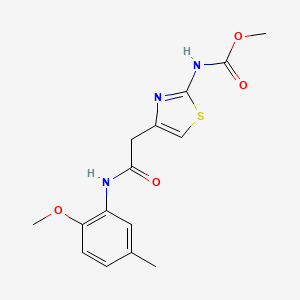
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a 1,4-benzodioxin ring, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyrrole ring and the benzodioxin ring, leading to potential aromatic stabilization. The presence of the aldehyde group could also introduce additional reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the aldehyde) could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
One key area of research for the compound relates to its synthesis and use in medicinal chemistry. Barfoot et al. (2010) explored synthetic routes to analogues of this compound, which were significant intermediates in an antibacterial medicinal chemistry program. The routes described started from kojic acid and were used to produce multigram quantities of each aldehyde (Barfoot et al., 2010).
Polymer and Complex Formation
Maślińska-Solich et al. (1995) studied the oxidation of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, a related compound, in the presence of polymeric metal complexes. This research highlighted the compound's potential in forming various polymeric structures, which could have implications in material science and engineering (Maślińska-Solich, A. Macionga, R. Turczyn, 1995).
Chemical Reactions and Derivatives
Ghorai and Mani (2014) investigated the dehydrogenation reaction of a related pyrrole compound, leading to new products containing oxygen atoms. This research provides insights into the chemical behavior and potential derivatives of the compound, which could be useful in various chemical synthesis applications (Ghorai & Mani, 2014).
Molecular Structure Analysis
Senge and Smith (2005) analyzed the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole, which is structurally similar to the compound . This research is significant for understanding the hydrogen-bonding patterns and molecular interactions, which are crucial for designing drugs and materials (Senge & Kevin M Smith, 2005).
Potential in Antimicrobial Applications
Kumar et al. (2022) explored the synthesis and antimicrobial evaluation of benzodiazepine derivatives derived from pyrrolyl chalcones, which bear structural resemblance to the compound of interest. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-13(9-18)12(2)17(11)8-14-10-19-15-5-3-4-6-16(15)20-14/h3-7,9,14H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKIPZHKNMOQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)


![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)
![Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2569798.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2569804.png)

